![molecular formula C22H36O2 B135121 5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol CAS No. 132296-11-8](/img/structure/B135121.png)
5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol, commonly known as DMHP, is a synthetic cannabinoid that has gained attention in recent years due to its potential scientific research applications. DMHP is a potent agonist of the cannabinoid receptor type 1 (CB1), which is found in abundance in the brain and central nervous system.
作用機序
DMHP is a potent agonist of the 5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol receptor, which is a G protein-coupled receptor that is widely distributed in the brain and central nervous system. Activation of 5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol receptors by DMHP leads to the inhibition of neurotransmitter release, which results in the modulation of various physiological processes such as pain perception, appetite, and mood.
生化学的および生理学的効果
DMHP has been shown to produce a range of biochemical and physiological effects in animal models. These include analgesia, hypothermia, sedation, and motor impairment. DMHP has also been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate.
実験室実験の利点と制限
DMHP has several advantages for use in lab experiments. It is a potent and selective agonist of the 5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol receptor, which makes it a valuable tool for investigating the role of 5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol receptors in various physiological and pathological processes. DMHP is also relatively stable and can be easily synthesized in large quantities.
However, there are also some limitations to the use of DMHP in lab experiments. One limitation is that it is highly lipophilic, which can make it difficult to dissolve in aqueous solutions. DMHP is also highly potent, which can make it challenging to control the dose and avoid potential side effects.
将来の方向性
There are several future directions for research on DMHP. One area of interest is the investigation of the effects of chronic DMHP exposure on the brain and behavior. Another area of interest is the development of more selective 5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol receptor agonists that can be used to investigate the specific roles of 5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol receptors in various physiological and pathological processes. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of DMHP to better understand its potential therapeutic applications.
合成法
DMHP is synthesized through a multi-step process that involves the reaction of 3-cyclohexylpropanal with 1,1-dimethylheptylamine to produce the intermediate 3-(1,1-dimethylheptyl)cyclohexanone. This intermediate is then reacted with phenol in the presence of a base to produce DMHP.
科学的研究の応用
DMHP has shown potential as a tool for scientific research in the field of cannabinoid pharmacology. It has been used to investigate the role of 5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol receptors in various physiological and pathological processes such as pain, inflammation, anxiety, and addiction. DMHP has also been used to study the effects of chronic cannabinoid exposure on the brain and behavior.
特性
CAS番号 |
132296-11-8 |
|---|---|
製品名 |
5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol |
分子式 |
C22H36O2 |
分子量 |
332.5 g/mol |
IUPAC名 |
2-[(1S,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol |
InChI |
InChI=1S/C22H36O2/c1-4-5-6-7-8-14-22(2,3)18-12-13-20(21(24)16-18)17-10-9-11-19(23)15-17/h12-13,16-17,19,23-24H,4-11,14-15H2,1-3H3/t17-,19+/m0/s1 |
InChIキー |
HNMJDLVMIUDJNH-PKOBYXMFSA-N |
異性体SMILES |
CCCCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O |
SMILES |
CCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
正規SMILES |
CCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



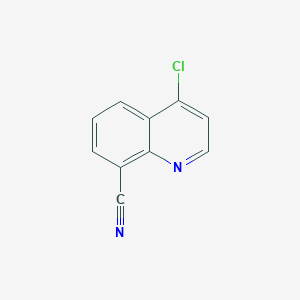
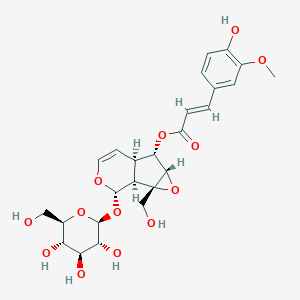

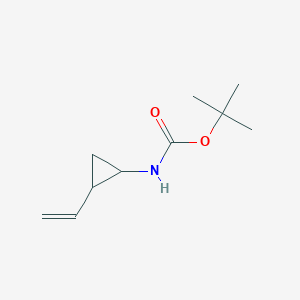
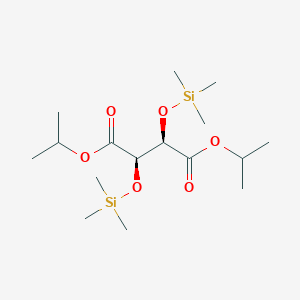
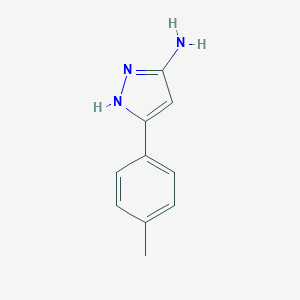
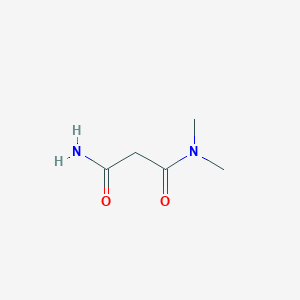
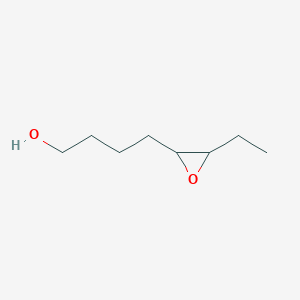
![[(4-Chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester](/img/structure/B135070.png)
![N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B135072.png)
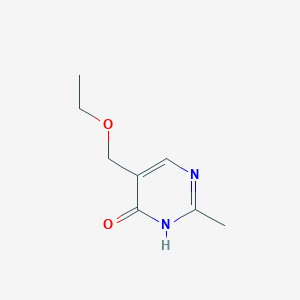
![Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]-](/img/structure/B135074.png)
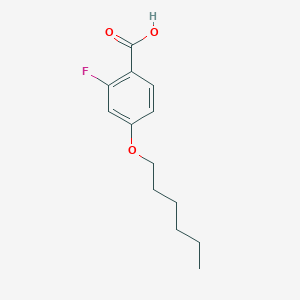
![10-Methylbenz[a]anthracene](/img/structure/B135079.png)